molecular formula C15H15N3O2S B2722526 1-(3-(2-Oxopyrrolidin-1-yl)phenyl)-3-(thiophen-2-yl)urea CAS No. 1206985-07-0

1-(3-(2-Oxopyrrolidin-1-yl)phenyl)-3-(thiophen-2-yl)urea

Cat. No.: B2722526
CAS No.: 1206985-07-0
M. Wt: 301.36
InChI Key: LAQMVDIZGBYGLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-(2-Oxopyrrolidin-1-yl)phenyl)-3-(thiophen-2-yl)urea is a synthetic organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of a pyrrolidinone ring, a phenyl group, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(2-Oxopyrrolidin-1-yl)phenyl)-3-(thiophen-2-yl)urea typically involves the following steps:

  • Formation of the Pyrrolidinone Intermediate: : The initial step involves the synthesis of the 2-oxopyrrolidin-1-yl intermediate. This can be achieved through the reaction of succinic anhydride with ammonia or an amine under controlled conditions to form the pyrrolidinone ring.

  • Coupling with Phenyl Isocyanate: : The pyrrolidinone intermediate is then reacted with phenyl isocyanate to form the corresponding urea derivative. This reaction is typically carried out in the presence of a base such as triethylamine to facilitate the formation of the urea linkage.

  • Introduction of the Thiophene Ring: : The final step involves the introduction of the thiophene ring through a coupling reaction with a thiophene derivative. This can be achieved using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, under mild conditions.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems for reagent addition and product isolation can further enhance the efficiency and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-(3-(2-Oxopyrrolidin-1-yl)phenyl)-3-(thiophen-2-yl)urea can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol or tetrahydrofuran as solvents.

    Substitution: Halogenating agents, nucleophiles such as amines or thiols, polar aprotic solvents like dimethylformamide or acetonitrile.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Functionalized phenyl or thiophene derivatives.

Scientific Research Applications

1-(3-(2-Oxopyrrolidin-1-yl)phenyl)-3-(thiophen-2-yl)urea has been explored for various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules and materials.

    Biology: As a potential ligand for studying protein-ligand interactions and enzyme inhibition.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(3-(2-Oxopyrrolidin-1-yl)phenyl)-3-(thiophen-2-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor to modulate its signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(3-(2-Oxopyrrolidin-1-yl)phenyl)-3-(furan-2-yl)urea: Similar structure but with a furan ring instead of a thiophene ring.

    1-(3-(2-Oxopyrrolidin-1-yl)phenyl)-3-(pyridin-2-yl)urea: Similar structure but with a pyridine ring instead of a thiophene ring.

    1-(3-(2-Oxopyrrolidin-1-yl)phenyl)-3-(benzofuran-2-yl)urea: Similar structure but with a benzofuran ring instead of a thiophene ring.

Uniqueness

1-(3-(2-Oxopyrrolidin-1-yl)phenyl)-3-(thiophen-2-yl)urea is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties compared to other similar compounds. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

1-[3-(2-oxopyrrolidin-1-yl)phenyl]-3-thiophen-2-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O2S/c19-14-7-2-8-18(14)12-5-1-4-11(10-12)16-15(20)17-13-6-3-9-21-13/h1,3-6,9-10H,2,7-8H2,(H2,16,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAQMVDIZGBYGLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=CC=CC(=C2)NC(=O)NC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.